2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-9-5-2-1-4-8(9)11-14-12(16-15-11)10-6-3-7-17-10/h1-7H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGBVMKYESRXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in the presence of aqueous hydrochloric acid to form 2-furoyl thiosemicarbazide. This intermediate is then reacted with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid to yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimization of reaction conditions, purification processes, and yield improvements to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can undergo reduction reactions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while substitution reactions on the aniline group can produce various substituted anilines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have demonstrated that derivatives of 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline exhibit significant antibacterial properties against strains such as Staphylococcus aureus. For example, compounds synthesized with this scaffold showed minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM, indicating potential for development as antibacterial agents .
Table 1: Antibacterial Activity of Compounds Derived from this compound
| Compound ID | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| 2.17 | 10.1 | 20.2 | Bactericidal |
| 2.18 | 10.6 | 21.2 | Bactericidal |
| 2.26 | 12.4 | 24.8 | Bactericidal |
1.2 Antifungal Properties
The compound has also shown promise as an antifungal agent. Research indicates that triazole-based compounds can inhibit the growth of various fungi, including Candida species, by disrupting their cell membrane integrity and function .
Agricultural Applications
2.1 Fungicides
Due to its antifungal properties, derivatives of this compound are being explored as potential fungicides in agriculture. The ability to inhibit fungal pathogens can lead to enhanced crop protection strategies against diseases caused by fungi .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of triazole-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan and triazole moieties can enhance charge transport properties and stability .
Case Studies
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A recent study synthesized a series of triazole-aniline hybrids based on the furan scaffold and evaluated their antibacterial efficacy against Staphylococcus aureus. The study found that modifications in the aniline moiety significantly affected the antibacterial activity, with certain substitutions leading to enhanced potency compared to existing antibiotics like ciprofloxacin .
Case Study 2: Development of Triazole-Based Fungicides
In agricultural research, a derivative of the compound was tested for its effectiveness as a fungicide against Fusarium species. The results indicated that the compound inhibited fungal growth significantly at low concentrations, suggesting its potential use in crop protection .
Biological Activity
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various research findings.
Chemical Structure
The compound features a triazole ring fused with a furan moiety and an aniline group, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol. The research focused on the compound's effectiveness against various bacterial strains.
Study Findings
A study conducted on several derivatives showed that:
- Staphylococcus aureus ATCC 25923 was the most sensitive strain tested.
- The introduction of alkyl substituents significantly influenced antimicrobial activity; for instance, the addition of a pentyl radical doubled the activity against certain strains.
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| Base Compound | Moderate | Low | Low |
| Pentyl Derivative | High | Moderate | Low |
| Isopropyl Derivative | High | Moderate | Moderate |
These findings suggest that structural modifications can enhance antimicrobial efficacy .
Antifungal Activity
The antifungal potential of this compound has also been explored. Compounds with similar structural features have demonstrated significant antifungal activity against various fungal pathogens.
Key Results
In vitro tests indicated that certain derivatives exhibited strong activity against:
- Candida albicans
- Aspergillus niger
The mechanism appears to involve the disruption of fungal cell membranes, leading to increased permeability and cell death .
Anticancer Activity
Emerging research has highlighted the anticancer properties of 1,2,4-triazole derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.
Case Studies
- Breast Cancer Cell Lines : A derivative demonstrated IC50 values in the micromolar range against MCF-7 cells.
- Lung Cancer : Another study reported significant cytotoxic effects on A549 lung cancer cells.
These studies suggest that the triazole moiety may play a crucial role in anticancer activity by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents attached to the triazole ring and adjacent aromatic systems. Key examples include:
Key Observations :
- Electronic Effects : The presence of electron-withdrawing groups (e.g., fluorophenyl in ) increases stability and may enhance binding affinity in biological systems. Conversely, electron-donating groups like the aniline in the target compound could improve solubility.
- Spatial Arrangement: Compounds with planar structures (e.g., thiazole-pyrazole hybrids ) exhibit distinct crystallographic packing compared to non-planar analogs, influencing melting points and bioavailability.
Crystallographic and Physicochemical Properties
- Crystal Packing: Compounds like those in exhibit triclinic (P̄1) symmetry with two independent molecules per unit cell, while benzyl-substituted triazoles adopt monoclinic systems.
- Solubility : Hydrophilic substituents (e.g., sulfanyl in ) improve aqueous solubility compared to the more hydrophobic target compound.
- Thermal Stability : Fluorinated derivatives display higher melting points due to strong intermolecular halogen bonding.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline?
The synthesis typically involves cyclocondensation of furan-2-carboxylic acid hydrazide with substituted aniline derivatives. Key steps include:
- Reagents : Hydrazine hydrate, ammonium acetate, and ethanol as a solvent.
- Conditions : Reflux at 80–90°C for 6–8 hours to form the triazole ring.
- Purification : Recrystallization using ethanol/water mixtures yields >85% purity.
Variations may involve microwave-assisted synthesis to reduce reaction time (30–60 minutes) .
Structural Characterization
Q. Q2. What analytical techniques are critical for confirming the molecular structure of this compound?
- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks for the aniline NH (δ 5.2 ppm) and furan protons (δ 6.4–7.2 ppm).
- X-ray Crystallography : Confirms planarity of the triazole ring and dihedral angles between furan and aniline moieties (e.g., 12.5° in related analogs) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 242.1) validates molecular weight .
Physicochemical Stability
Q. Q3. How does pH and temperature affect the stability of this compound?
- pH Stability : Degrades rapidly under acidic (pH <3) or alkaline (pH >10) conditions, forming hydrolysis products (e.g., furan-2-carboxylic acid).
- Thermal Stability : Stable up to 150°C (DSC data), but prolonged heating (>24 hours at 100°C) leads to decomposition (~15% mass loss via TGA) .
- Storage : Recommended at −20°C in inert atmospheres to prevent oxidation .
Advanced Reaction Mechanisms
Q. Q4. What reaction mechanisms govern the formation of the triazole core during synthesis?
The cyclization step follows a nucleophilic acyl substitution mechanism:
Hydrazide Activation : Furan-2-carbohydrazide reacts with ammonium acetate to form a reactive intermediate.
Ring Closure : Intramolecular nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, facilitated by ethanol’s polarity.
Aromatization : Elimination of water generates the aromatic triazole ring .
Biological Activity Evaluation
Q. Q5. What methodologies are used to assess its anti-inflammatory or antimicrobial activity?
- In Vivo Models : Carrageenan-induced paw edema in rats (10 mg/kg dose shows 40–50% inhibition vs. diclofenac controls).
- In Vitro Assays : Agar dilution for antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli).
- Statistical Analysis : ANOVA with post-hoc Tukey tests to compare efficacy across derivatives .
Computational Modeling
Q. Q6. How can molecular docking predict its interaction with cyclooxygenase-2 (COX-2)?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Key Interactions : Hydrogen bonding between the triazole NH and COX-2’s Tyr385; furan π-π stacking with Phe518.
- Binding Affinity : Predicted ΔG = −8.2 kcal/mol, comparable to celecoxib (−8.5 kcal/mol) .
Data Contradictions in Bioactivity
Q. Q7. How to resolve discrepancies in reported antimicrobial efficacy across studies?
- Source Variability : Differences in bacterial strains (e.g., methicillin-resistant vs. standard S. aureus).
- Assay Conditions : Adjust inoculum density (CFU/mL) and culture media (Mueller-Hinton vs. LB agar).
- Control Standardization : Use clinical reference drugs (e.g., ciprofloxacin) in parallel .
Structure-Activity Relationship (SAR)
Q. Q8. How do substituents on the triazole or furan rings modulate bioactivity?
- Electron-Withdrawing Groups (e.g., -NO at position 3 of aniline): Enhance antimicrobial activity (MIC reduced by 50%).
- Furan Modifications : Replacing furan with thiophene decreases anti-inflammatory potency by ~30% due to reduced π-stacking .
Degradation Pathways
Q. Q9. What degradation products form under oxidative stress, and how are they characterized?
- Forced Degradation : Hydrogen peroxide (3% v/v) generates sulfoxide derivatives (LC-MS [M+H] at m/z 258.1).
- HPLC Analysis : C18 column (ACN/0.1% TFA gradient) resolves degradation peaks at R = 4.2 and 6.8 minutes .
Scaling-Up Challenges
Q. Q10. What industrial-scale adaptations are needed for high-yield synthesis?
- Flow Chemistry : Continuous-flow reactors reduce side reactions (yield increases from 75% to 88%).
- Catalyst Optimization : Immobilized Pd/C (0.5 mol%) enhances reproducibility in Suzuki couplings for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
